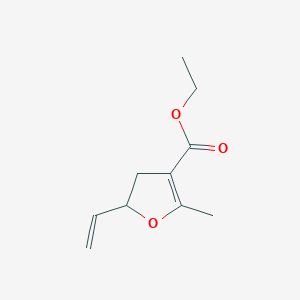

2-Methyl-5-vinyl-4,5-dihydrofuran-3-carboxylic acid ethyl ester

Cat. No. B8620005

Key on ui cas rn:

33626-83-4

M. Wt: 182.22 g/mol

InChI Key: SFIUKMNMKAFHNX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04636571

Procedure details

4-Carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran was prepared in accordance with the oxidative addition procedure described by Vinogradov et. al. in Izv. Akad Nauk SSR, Ser. Khimm, 1981, (9), 2088-84. For the reaction, 98 grams manganous acetate tetrahydrate was combined with 300 mls acetic acid in a glass reaction vessel. The mixture was heated to 60° C. with stirring and 15.8 grams potassium permanganate slowly added. The temperature was maintained below 70° C. during the addition and, when the addition was complete, the mixture was stirred for thirty minutes and then cooled to approximately 20° C. Two grams cupric acetate and 180 grams ethyl acetoacetate were then charged to the reactor and, after the mixture was stirred for five minutes, butadiene was slowly bubbled into the mixture which was maintained at 25° C. After thirty grams butadiene was added, the mixture was stirred for five minutes at 30° C. and then heated at 60° C. for fifteen minutes. At this point, the color of the reaction mixture changed from pink to brown (indicating reduction of Mn (III) to Mn (II)) and essentially all of the starting ethyl acetoacetate was determined by gas chromatographic analysis to be reacted. The mixture was cooled and filtered to remove insoluble salts. The salts were washed twice with acetic acid (50 mls) and the combined filtrates stripped on a rotary evaporator at 90° C. and reduced pressure to remove the acetic acid. The resulting residue was poured into 250 mls water and extracted three times with n-hexane (75 mls). The combined organic extracts were then washed with aqueous sodium bicarbonate, dried over sodium sulfate, and stripped on a rotary evaporator under reduced pressure to remove the organic solvent. The crude product was vacuum distilled to obtain a 65% yield of essentially pure (99%) 4-carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran (B.P. 108-110 @ 10 mm Hg).

[Compound]

Name

manganous acetate tetrahydrate

Quantity

98 g

Type

reactant

Reaction Step One

[Compound]

Name

cupric acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

99%

Identifiers

|

REACTION_CXSMILES

|

[Mn]([O-])(=O)(=O)=O.[K+].[C:7]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:8][C:9]([CH3:11])=[O:10]>C(O)(=O)C>[C:7]([C:8]1[CH2:11][CH:9]([CH:8]=[CH2:7])[O:10][C:9]=1[CH3:11])([O:13][CH2:14][CH3:15])=[O:12] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

manganous acetate tetrahydrate

|

|

Quantity

|

98 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

15.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

Step Three

[Compound]

|

Name

|

cupric acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

180 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

4-Carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran was prepared in accordance with the oxidative addition procedure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was maintained below 70° C. during the addition and, when

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for thirty minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to approximately 20° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

after the mixture was stirred for five minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

butadiene was slowly bubbled into the mixture which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 25° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After thirty grams butadiene was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for five minutes at 30° C.

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at 60° C. for fifteen minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be reacted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble salts

|

WASH

|

Type

|

WASH

|

|

Details

|

The salts were washed twice with acetic acid (50 mls)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined filtrates stripped on a rotary evaporator at 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reduced pressure to remove the acetic acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting residue was poured into 250 mls water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with n-hexane (75 mls)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were then washed with aqueous sodium bicarbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stripped on a rotary evaporator under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the organic solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OCC)C=1CC(OC1C)C=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |